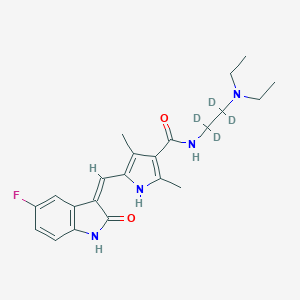![molecular formula C16H14BrNS2 B126832 [Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide CAS No. 210765-55-2](/img/structure/B126832.png)
[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide, also known as NTMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTMB is a cationic dye that is commonly used as a fluorescent probe for the detection of biomolecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : Research on similar naphthalene-based compounds has focused on their synthesis and crystal structure analysis. For example, a study described the synthesis and resolution of an asymmetric arsonium cation, including crystal and molecular structures (Allen et al., 1984). Such research provides foundational knowledge for understanding the physical and chemical properties of these compounds.
Ligand-Coupling Reactions : Investigations into ligand-coupling reactions of sulfoxides, involving compounds structurally related to naphthalene and thiophene, have been carried out. These studies include X-ray molecular and crystal structure determinations, contributing to the field of organic chemistry and materials science (Baker et al., 1995).
Fluorescence and Logic Gate Applications : A study explored a naphthalene-thiophene hybrid molecule as a fluorescent AND logic gate, demonstrating potential applications in molecular electronics and sensing technologies. This research included cell imaging and computational studies (Karak et al., 2013).
Biological and Pharmacological Studies : Some research has focused on the synthesis of naphthalene-based compounds and their potential as bioactive molecules. For instance, the synthesis and antibacterial evaluation of certain derivatives have been reported, highlighting the relevance of these compounds in medicinal chemistry (Ravichandiran et al., 2015).
Optoelectronic Properties : Studies on core-substituted naphthalene diimides, which are structurally related to the compound , have been conducted to explore their optoelectronic properties. This research is significant for the development of organic solar cells and electronic materials (Fernando et al., 2013).
Eigenschaften
CAS-Nummer |
210765-55-2 |
|---|---|
Produktname |
[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide |
Molekularformel |
C16H14BrNS2 |
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
[naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide |
InChI |
InChI=1S/C16H13NS2.BrH/c17-16(15-6-3-9-18-15)19-11-12-7-8-13-4-1-2-5-14(13)10-12;/h1-10,17H,11H2;1H |
InChI-Schlüssel |
JNXVDHUKRXSIDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)CSC(=[NH2+])C3=CC=CS3.[Br-] |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CSC(=[NH2+])C3=CC=CS3.[Br-] |
Synonyme |
2-Naphthalenylmethyl Ester 2-Thiophenecarboximidothioic Acid Hydrobromide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B126750.png)
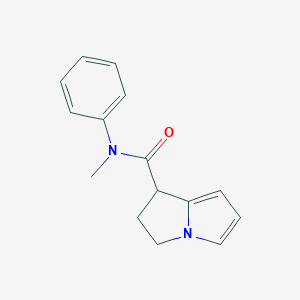
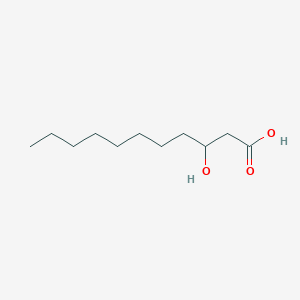
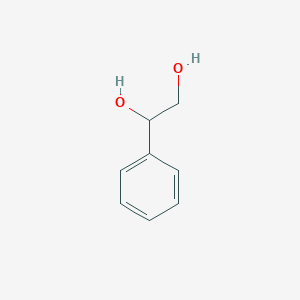
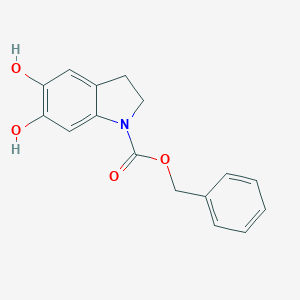
![4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride](/img/structure/B126757.png)
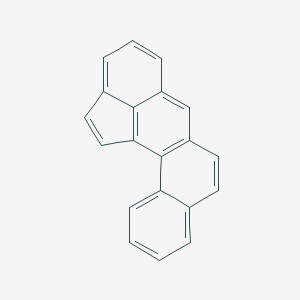
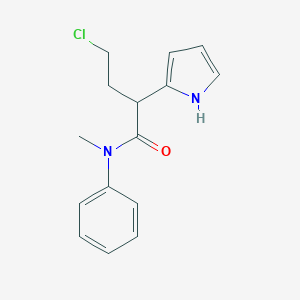
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B126764.png)
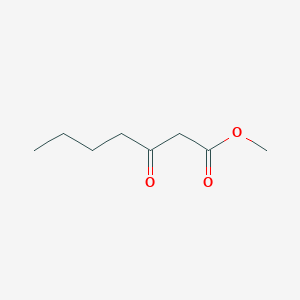
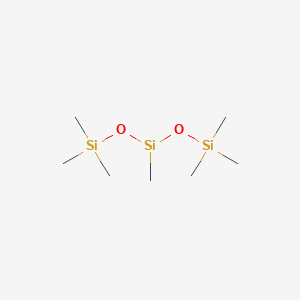
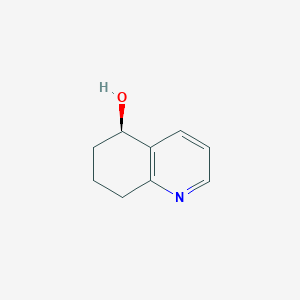
![N-[2-(Methylsulfinyl)ethyl]butanamide](/img/structure/B126775.png)
